molecular formula C7H6ClN3O B598336 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1198475-30-7

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B598336
CAS No.: 1198475-30-7
M. Wt: 183.595
InChI Key: JBSRQIMUOPXPED-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Safety and Hazards

The safety and hazards associated with pyrrolo[2,1-f][1,2,4]triazine compounds would depend on their specific chemical structure and biological activity. It’s important to note that any handling or use of these compounds should follow appropriate safety protocols .

Future Directions

Research on pyrrolo[2,1-f][1,2,4]triazine compounds remains active for potential applications in various areas . For example, brivanib is being studied for potential applications in treating conditions such as neovascular age-related macular degeneration and soft-tissue sarcomas . The development of new synthesis methods, such as the use of continuous flow chemistry, also represents an important direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be achieved through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-2-5(8)3-11(6)10-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSRQIMUOPXPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=C2C(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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